Competitive and Reversible Inhibition of M2 mAChR-Mediated Gi/Go Activation Versus Irreversible Pertussis Toxin
G-Protein antagonist peptide competitively and reversibly inhibits M2 muscarinic receptor-mediated activation of Gi and Go proteins in reconstituted phospholipid vesicles, as measured by receptor-promoted GTP hydrolysis [1]. In contrast, pertussis toxin (PTX) acts via irreversible ADP-ribosylation of Gαi subunits, requiring extended incubation times and preventing washout recovery [2]. This reversible mechanism enables acute, titratable modulation of Gi/Go signaling that is not achievable with PTX.
| Evidence Dimension | Mechanism of inhibition |
|---|---|
| Target Compound Data | Competitive, reversible inhibition of M2 mAChR-promoted GTP hydrolysis by Gi/Go |
| Comparator Or Baseline | Pertussis toxin: irreversible ADP-ribosylation of Gαi subunits |
| Quantified Difference | Reversible vs. irreversible; washout recovery possible with peptide, not with PTX |
| Conditions | Reconstituted phospholipid vesicles; GTP hydrolysis assay |
Why This Matters
Reversible inhibition allows for dose-response and time-course experiments that are impossible with irreversible toxins, enabling precise dissection of GPCR-G protein coupling dynamics.
- [1] Mukai H, et al. G protein antagonists. A novel hydrophobic peptide competes with receptor for G protein binding. J Biol Chem. 1992;267(23):16237-43. View Source
- [2] Appleton KM, et al. Development of inhibitors of heterotrimeric Gαi subunits. Bioorg Med Chem. 2014;22(12):3087-94. View Source
